molecular formula C21H15FN4O3 B3002661 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850931-01-0

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

Cat. No.: B3002661
CAS No.: 850931-01-0
M. Wt: 390.374
InChI Key: ZHBJCXMEVOLFTI-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenylpropane-1-sulfonyl chloride (hypothetical IUPAC name) is a sulfonyl chloride derivative featuring a propane backbone substituted with a methoxy group at position 2 and a phenyl group at position 2.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-7-16(22)8-6-14)20(25)24-21(27)15-3-2-4-17(12-15)26(28)29/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBJCXMEVOLFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that compounds with similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is thought to work by inhibiting certain enzymes or pathways involved in cell growth and proliferation. This inhibition can lead to changes in the cellular environment, potentially leading to the death of cancer cells or the inhibition of bacterial and fungal growth.

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, have diverse biological activities and affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

It is known that similar compounds have been synthesized using solvent- and catalyst-free methods, which can influence their bioavailability .

Result of Action

It is thought to inhibit cell growth and proliferation, potentially leading to the death of cancer cells or the inhibition of bacterial and fungal growth.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide . These factors can include the presence of other compounds, the pH of the environment, and the temperature.

Biological Activity

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention for its possible therapeutic applications, including anti-cancer properties and effects on various biological pathways.

Chemical Structure

The compound's IUPAC name is N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide, with a molecular formula of C22H18FN3O2. The structure includes:

  • Imidazo[1,2-a]pyridine core
  • Fluorophenyl group
  • Nitrobenzamide moiety

This structural complexity contributes to its diverse biological interactions.

Anticancer Properties

Research indicates that compounds similar to N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide exhibit significant anti-cancer activity. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that related imidazo[1,2-a]pyridine derivatives can inhibit the activity of RET kinase, which is crucial in various cancers .
  • Case Studies : In vitro studies demonstrated that certain derivatives of imidazo[1,2-a]pyridine led to reduced viability of cancer cell lines (e.g., MCF-7 and A549) through mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Enzymatic Activity

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide has been evaluated for its ability to inhibit enzymes critical for tumor growth:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown to lower cellular levels of NADP and NADPH by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .

Anti-inflammatory Effects

Emerging evidence suggests that the compound may also possess anti-inflammatory properties:

  • Cytokine Release : Compounds in the same class have been reported to suppress the release of pro-inflammatory cytokines such as IL-17 in human T-helper cells, indicating a potential role in modulating immune responses .

In Vitro Studies

A variety of studies have focused on the biological activity of related compounds:

Study Findings
Study 1Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations.
Study 2Showed modulation of immune response in TH17 cells via suppression of IL-17 production.
Study 3Identified the compound's potential as a RET kinase inhibitor with implications for targeted cancer therapy.

In Vivo Studies

While in vitro findings are promising, further investigation through animal models is necessary to validate these effects and understand pharmacokinetics and toxicity.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The following analysis compares 2-methoxy-3-phenylpropane-1-sulfonyl chloride with two structurally related sulfonyl chlorides from the provided evidence. Key differences in substituents, molecular weight, and reactivity are highlighted.

Structural and Molecular Comparisons

Property 2-Methoxy-3-phenylpropane-1-sulfonyl Chloride (Hypothetical) 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride 2-Methoxypropane-1-sulfonyl Chloride
Molecular Formula C₁₀H₁₃ClO₃S* C₆H₁₃ClO₄S C₄H₉ClO₃S
Molecular Weight (g/mol) ~244.7* 216.68 172.63
Substituents - Methoxy (C2)
- Phenyl (C3)
- Methoxy (C3)
- Methoxymethyl (C2)
- Methoxy (C2)
CAS Number Not available 2090676-05-2 1226508-20-8
SMILES COC(C(Ph))CS(=O)(=O)Cl* COCC(CS(=O)(=O)Cl)COC COC(C)CS(=O)(=O)Cl

*Hypothetical values inferred from structural analysis.

Key Observations:

Substituent Complexity: The phenyl group in the target compound introduces steric bulk and aromaticity, which may enhance lipophilicity and influence reactivity compared to the smaller alkyl/ether substituents in the analogs .

Molecular Weight :

  • The phenyl group increases the molecular weight of the target compound (~244.7 g/mol) significantly compared to the simpler analogs (172.63–216.68 g/mol). This could affect volatility and crystallization behavior.

Reactivity :

  • Sulfonyl chlorides are typically electrophilic at the sulfur atom. The electron-withdrawing phenyl group in the target compound may enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols) compared to the methoxy-substituted analogs .
  • The methoxymethyl group in ’s compound could stabilize intermediates via ether oxygen lone pairs, modulating reactivity .

Q & A

Q. Characterization Methods :

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., methyl group at C7, fluorophenyl at C2) .
  • FT-IR : Identification of nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups .
  • LC-MS : Validation of molecular weight and purity .

What spectroscopic methods are critical for confirming the structure of this compound?

Q. Basic

  • ¹H NMR : Key signals include the singlet for the methyl group (~δ 2.5 ppm), aromatic protons of the fluorophenyl group (δ 7.0–7.5 ppm), and nitrobenzamide protons (δ 8.0–8.5 ppm) .
  • ¹³C NMR : Distinct peaks for the imidazo[1,2-a]pyridine carbons (~110–150 ppm) and the nitrobenzamide carbonyl (~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₆FN₃O₃: 378.1245) .

How can researchers optimize regioselectivity during imidazo[1,2-a]pyridine core formation?

Q. Advanced

  • Catalyst Selection : Use of Zn dust or CuI to control cyclization pathways and minimize byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
  • Substituent Guidance : Electron-withdrawing groups (e.g., nitro) at specific positions direct cyclization to the desired regiochemistry .

What strategies address low yields in nitrobenzamide coupling reactions?

Q. Advanced

  • Coupling Agents : Use EDCI/DMAP or HATU to improve amide bond formation efficiency .
  • Base Optimization : K₂CO₃ or NEt₃ in DMF enhances nucleophilicity of the amine intermediate .
  • Temperature Control : Reactions at 60–80°C reduce side reactions while maintaining reactivity .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic

  • Enzyme Inhibition Assays : Test COX-2 selectivity using fluorescence-based or ELISA kits, comparing IC₅₀ values against reference inhibitors (e.g., celecoxib) .
  • Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

How to resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and positive controls .
  • Metabolic Stability Testing : Use liver microsomes to rule out degradation artifacts .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance of activity differences .

What computational methods predict binding affinity to therapeutic targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or kinase domains .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .
  • QSAR Models : Develop regression models correlating nitrobenzamide substituents with IC₅₀ values .

How to analyze hydrogen bonding patterns in its crystal structure?

Q. Basic

  • X-ray Crystallography : Resolve intermolecular interactions (e.g., amide-NH⋯O nitro) .
  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) for dimeric hydrogen bonds) using Etter’s rules .

How does the 4-fluorophenyl substitution affect pharmacokinetics?

Q. Advanced

  • LogP Analysis : Fluorine increases lipophilicity (~LogP +0.5), enhancing membrane permeability .
  • Metabolism Studies : CYP450 isoform profiling (e.g., CYP3A4) identifies de-fluorination risks .

How to design SAR studies focusing on the nitrobenzamide group?

Q. Advanced

  • Substituent Variation : Replace nitro with cyano, methoxy, or halogens to modulate electron density .
  • Bioisosteric Replacement : Test sulfonamide or carbamate groups to maintain hydrogen-bonding capacity .
  • Activity Cliff Analysis : Use clustering algorithms to identify critical substituent positions for potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.